ETA Receptor Binding in Human Vascular Smooth Muscle
Saturation binding experiments using [125I]-ET-2 in human aorta and coronary artery media reveal KD values intermediate between those of ET-1 (highest affinity) and ET-3 (lowest/undetectable affinity). In aorta, [125I]-ET-2 bound with a KD of 1.04 nM, compared to 0.33 nM for [125I]-ET-1 and undetectable specific binding for [125I]-ET-3 at concentrations up to 4 nM [1]. This intermediate affinity profile is consistent with the broader ETA receptor affinity hierarchy: ET-1 > ET-2 > ET-3 [2].
| Evidence Dimension | Equilibrium dissociation constant (KD) for receptor binding in human aorta media |
|---|---|
| Target Compound Data | KD = 1.04 ± 0.23 nM (n=5) for [125I]-ET-2 |
| Comparator Or Baseline | ET-1: KD = 0.33 ± 0.02 nM (n=9); ET-3: no detectable specific binding (4 pM–4 nM) |
| Quantified Difference | ET-2 binds with ~3.2-fold lower affinity than ET-1; ET-3 binding is below detection limit |
| Conditions | [125I]-labeled ligands, human aortic medial smooth muscle layer, saturation binding assay, 1996 |
Why This Matters
This quantitative difference in ETA receptor occupancy defines the experimental window where ET-2 produces distinct downstream signaling outcomes compared to ET-1, and ensures ET-3 cannot serve as a functional substitute.
- [1] Bacon CR, Cary NR, Davenport AP. Endothelin receptors in human coronary artery and aorta. Br J Pharmacol. 1996;117(5):986-992. doi:10.1111/j.1476-5381.1996.tb15292.x View Source
- [2] Synapse by PatSnap. Endothelin Receptor Competitive Landscape. 2023. View Source
